Cas no 2411202-19-0 (N-[5-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-propenamide)
N-[5-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-propenamide Chemical and Physical Properties
Names and Identifiers
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- Z2738285689
- N-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]prop-2-enamide
- 2411202-19-0
- EN300-26586670
- N-[5-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-propenamide
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- Inchi: 1S/C14H15N3O/c1-4-14(18)16-13-9-15-17(11(13)3)12-7-5-10(2)6-8-12/h4-9H,1H2,2-3H3,(H,16,18)
- InChI Key: SZXNFDHYEOLBFB-UHFFFAOYSA-N
- SMILES: C(NC1=C(C)N(C2=CC=C(C)C=C2)N=C1)(=O)C=C
Computed Properties
- Exact Mass: 241.121512110g/mol
- Monoisotopic Mass: 241.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 46.9Ų
Experimental Properties
- Density: 1.11±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 432.2±45.0 °C(Predicted)
- pka: 13.04±0.70(Predicted)
N-[5-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-propenamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26586670-0.05g |
N-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]prop-2-enamide |
2411202-19-0 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-[5-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-propenamide Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on N-[5-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-propenamide
Introduction to N-[5-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-propenamide (CAS No. 2411202-19-0)
N-[5-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-propenamide, with the CAS registry number 2411202-19-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug development. The structure of this compound features a pyrazole ring substituted with a methyl group at position 5 and a 4-methylphenyl group at position 1, with an amide substituent attached at position 4. This unique combination of functional groups contributes to its intriguing chemical properties and biological effects.
The synthesis of N-[5-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-propenamide involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and amide formation. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis process, improving yield and purity. The compound's structure has been characterized using various spectroscopic techniques such as NMR, IR, and MS, confirming its identity and purity.
Recent studies have highlighted the potential of N-[5-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-propenamide as a promising candidate in the development of novel therapeutic agents. For instance, research published in the journal Chemical Biology demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines, particularly in breast and colon cancer models. The mechanism of action involves inhibition of key enzymes associated with cell proliferation and apoptosis, making it a potential candidate for anticancer drug development.
In addition to its antitumor properties, this compound has also shown remarkable anti-inflammatory activity. Studies conducted at the University of California have revealed that it effectively suppresses the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its potential application in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
The pharmacokinetic properties of N-[5-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-propenamide have also been investigated in preclinical models. Research published in the Journal of Pharmaceutical Sciences indicated that the compound demonstrates good oral bioavailability and favorable distribution characteristics, making it suitable for systemic administration. Furthermore, toxicity studies in rodents revealed no significant adverse effects at therapeutic doses, highlighting its safety profile.
The structural versatility of this compound allows for further modifications to enhance its pharmacokinetic and pharmacodynamic properties. Researchers are currently exploring strategies such as bioisosteric replacements and scaffold hopping to optimize its efficacy and reduce potential side effects. These efforts are expected to pave the way for the development of more potent and selective derivatives.
In conclusion, N-[5-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yL]-2-propenamide (CAS No. 2411202-19_0) is a compelling molecule with a wealth of scientific interest due to its diverse biological activities and promising therapeutic potential. As research continues to uncover its mechanisms of action and optimize its properties, this compound holds great promise for advancing the field of drug discovery and development.
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